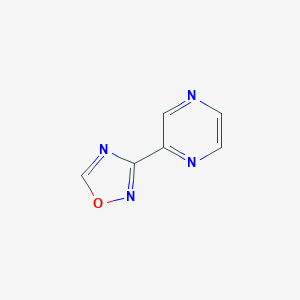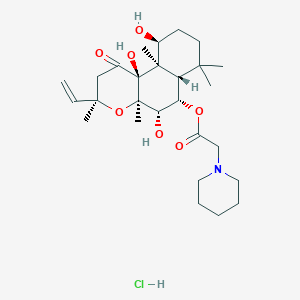![molecular formula C26H32N2O2 B055331 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol CAS No. 119471-77-1](/img/structure/B55331.png)
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including tyrosine kinases and phosphodiesterases. These enzymes play important roles in various cellular processes, including cell growth, differentiation, and signaling. By inhibiting these enzymes, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol can modulate these cellular processes and exert its biological effects.
Efectos Bioquímicos Y Fisiológicos
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been found to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Furthermore, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol in lab experiments include its high purity and good yields obtained through the synthesis method. In addition, this compound has been found to have various biological activities, making it a potential candidate for further study. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are many future directions for the study of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol. One potential direction is the further investigation of its anticancer activity and its potential use as a cancer therapeutic. Another direction is the study of its neuroprotective effects and its potential use for the treatment of neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored. Overall, the study of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol holds great promise for the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol involves the reaction of 4-(Decyloxy)benzaldehyde with guanidine hydrochloride in the presence of a base. The resulting intermediate is then reacted with phenol to obtain the final product. This method has been reported to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been found to have anticancer activity by inhibiting the growth of cancer cells. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Número CAS |
119471-77-1 |
|---|---|
Nombre del producto |
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol |
Fórmula molecular |
C26H32N2O2 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
4-[2-(4-decoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C26H32N2O2/c1-2-3-4-5-6-7-8-9-18-30-25-16-12-22(13-17-25)26-27-19-23(20-28-26)21-10-14-24(29)15-11-21/h10-17,19-20,29H,2-9,18H2,1H3 |
Clave InChI |
ATEHZTMZNIQFOW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Sinónimos |
2-[4-(Decyloxy)-phenyl]-5-(4-hydroxyphenyl)-pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



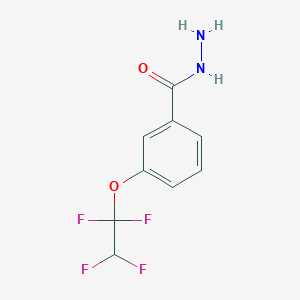
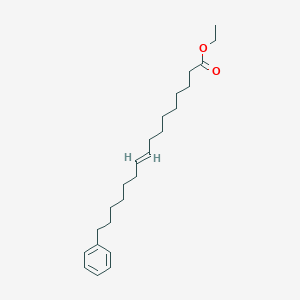
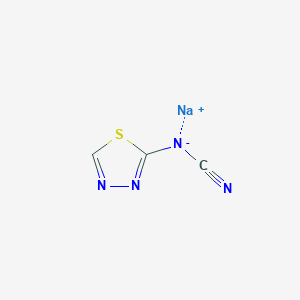
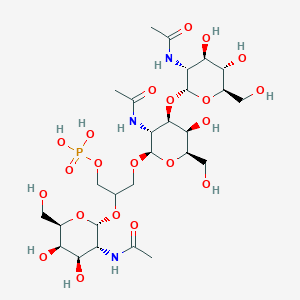
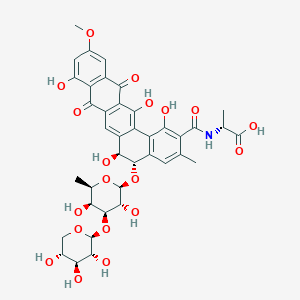
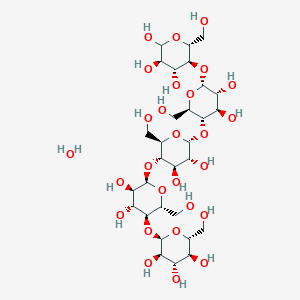
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)

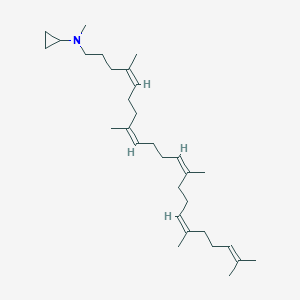
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
